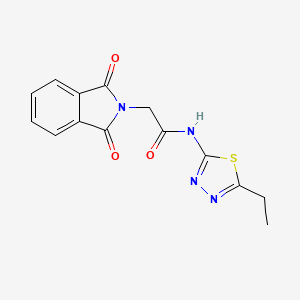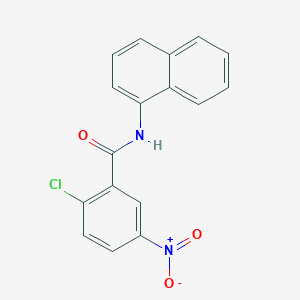![molecular formula C15H22N4O3 B5567406 N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5567406.png)
N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-3-isobutyl-5-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-3-isobutyl-5-isoxazolecarboxamide involves multi-step chemical processes. Typically, starting from basic chemical precursors like isobutyric acid or 1,3,4-oxadiazol-2-yl compounds, these syntheses incorporate techniques such as Mannich reactions, cyclization, and substitution reactions to form the desired structures (Ravinaik et al., 2021; Aziz & Daoud, 2007).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of 1,3,4-oxadiazol and isoxazole rings. These structures can be confirmed using various spectroscopic methods including IR, NMR, and sometimes X-ray crystallography, providing detailed insights into the arrangement of atoms and the overall geometry of the molecule (Willer et al., 2013).
Chemical Reactions and Properties
These compounds undergo a variety of chemical reactions, including nucleophilic substitution, electrophilic addition, and condensation reactions. Their chemical properties are influenced by the functional groups present, particularly the oxadiazol and isoxazole moieties, which can impact their reactivity and interaction with different chemical agents (Latthe & Badami, 2007).
Physical Properties Analysis
The physical properties of N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-3-isobutyl-5-isoxazolecarboxamide, such as melting point, boiling point, and solubility, can be deduced from its molecular structure. Typically, these compounds are solid at room temperature and their solubility in various solvents can vary based on the substitution pattern on the oxadiazol and isoxazole rings (Quan & Kurth, 2004).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and ionization potential, are significantly influenced by the electronic structure of the oxadiazol and isoxazole groups. These moieties can affect the acidity, basicity, and nucleophilicity of the compound, impacting its potential biological activities and chemical interactions (Lolli et al., 2006).
Aplicaciones Científicas De Investigación
Anticancer Applications
Compounds structurally related to N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-3-isobutyl-5-isoxazolecarboxamide have been synthesized and evaluated for their anticancer activity. For example, derivatives with modifications in the 1,3,4-oxadiazol ring have shown promising results against various cancer cell lines, including breast, lung, colon, and ovarian cancer, indicating the potential of such compounds in the development of new anticancer agents (Ravinaik et al., 2021).
Antibacterial and Antifungal Properties
Research on compounds containing the 1,3,4-oxadiazol moiety, similar to the structure of interest, has demonstrated significant antibacterial and antifungal activities. These findings suggest the potential of these compounds in addressing infectious diseases caused by bacteria and fungi (Sharma et al., 2014).
Corrosion Inhibition
Studies have also explored the corrosion inhibition properties of 1,3,4-oxadiazole derivatives for mild steel in acidic environments. These compounds have been found to effectively inhibit corrosion, offering insights into their application in protecting metals from degradation (Ammal et al., 2018).
Synthetic Chemistry Applications
The structural framework of N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-3-isobutyl-5-isoxazolecarboxamide lends itself to various synthetic applications. Compounds incorporating the 1,3,4-oxadiazole and isoxazole rings have been synthesized and studied for their potential in creating novel chemical entities with diverse biological activities. This highlights the role of such compounds as valuable intermediates in the development of new drugs and materials (Quan & Kurth, 2004).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The study of oxadiazole and isoxazole derivatives is a vibrant field of research, with potential applications in medicinal chemistry, material science, and more . Future research could explore the synthesis of new derivatives, their potential biological activity, and their physical and chemical properties.
Propiedades
IUPAC Name |
N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-3-(2-methylpropyl)-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3/c1-5-13-16-17-14(21-13)9-19(6-2)15(20)12-8-11(18-22-12)7-10(3)4/h8,10H,5-7,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBGTWPBWHDAFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)CN(CC)C(=O)C2=CC(=NO2)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-3-isobutyl-5-isoxazolecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-5-ethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5567326.png)
![2-(3-fluorophenyl)-N-methyl-N-[(5-methylisoxazol-3-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5567342.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-fluorophenyl)urea](/img/structure/B5567353.png)
![N-[3-(dimethylamino)benzyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5567365.png)

![2-[(2,2-dimethylpropanoyl)amino]-N-phenylbenzamide](/img/structure/B5567373.png)
![6-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5567380.png)
![4-[4-(cyclohexylcarbonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5567386.png)

![4-(1H-imidazol-1-yl)-6-(4-{[5-(2-methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}-1-piperazinyl)pyrimidine](/img/structure/B5567403.png)
![3-(4-chlorophenyl)-N'-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5567411.png)
![N-{2-[2-(2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5567418.png)
![1-{7-methyl-2-[(3-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B5567422.png)